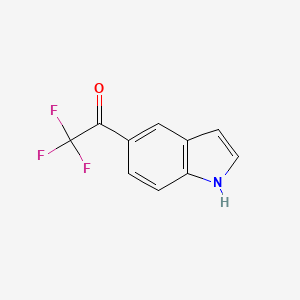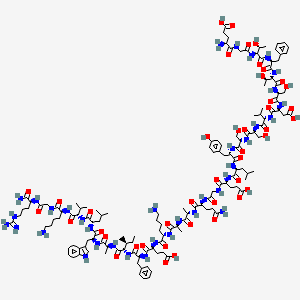
2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) typically involves the cyclization of chalcones with diphenylthiourea in ethanol, using potassium hydroxide and a few drops of piperidine as a catalyst . This method is part of a broader category of green synthesis techniques that aim to minimize the use of hazardous substances and reduce environmental impact.
Industrial Production Methods
While specific industrial production methods for 2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) is unique due to its specific structural features and the presence of both sulfur and nitrogen atoms, which contribute to its diverse chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and potential therapeutic applications.
Propriétés
Numéro CAS |
179685-23-5 |
|---|---|
Formule moléculaire |
C5H10N2S |
Poids moléculaire |
130.209 |
Nom IUPAC |
3-methyl-3,6-dihydro-2H-1,4-thiazin-5-amine |
InChI |
InChI=1S/C5H10N2S/c1-4-2-8-3-5(6)7-4/h4H,2-3H2,1H3,(H2,6,7) |
Clé InChI |
KFXPSILHYBPXAH-UHFFFAOYSA-N |
SMILES |
CC1CSCC(=N1)N |
Synonymes |
2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[3-Chloro-5-(1-decyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1-decyl-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B574125.png)


